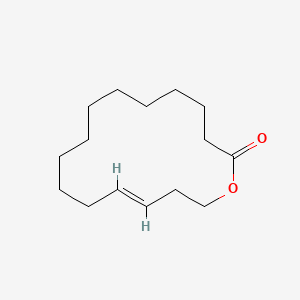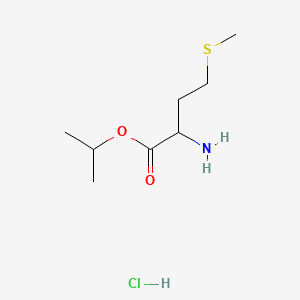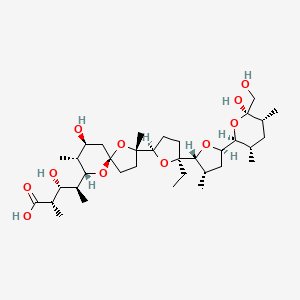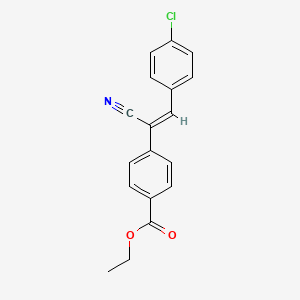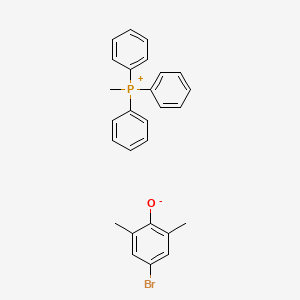
6-(Isopropyl)-2,3,5-trimethylcyclohexane-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Isopropyl)-2,3,5-trimethylcyclohexane-1,4-diamine is an organic compound characterized by a cyclohexane ring substituted with isopropyl and trimethyl groups, as well as two amine groups at positions 1 and 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Isopropyl)-2,3,5-trimethylcyclohexane-1,4-diamine typically involves multi-step organic reactions. One common method includes the alkylation of a cyclohexane derivative followed by amination. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(Isopropyl)-2,3,5-trimethylcyclohexane-1,4-diamine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines.
Scientific Research Applications
6-(Isopropyl)-2,3,5-trimethylcyclohexane-1,4-diamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(Isopropyl)-2,3,5-trimethylcyclohexane-1,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2,3,5-Trimethylcyclohexane-1,4-diamine
- Isopropylcyclohexane-1,4-diamine
- 2,3,5-Trimethylcyclohexane-1,4-diol
Uniqueness
6-(Isopropyl)-2,3,5-trimethylcyclohexane-1,4-diamine is unique due to the presence of both isopropyl and trimethyl groups, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various applications .
Properties
CAS No. |
84029-88-9 |
|---|---|
Molecular Formula |
C12H26N2 |
Molecular Weight |
198.35 g/mol |
IUPAC Name |
2,3,5-trimethyl-6-propan-2-ylcyclohexane-1,4-diamine |
InChI |
InChI=1S/C12H26N2/c1-6(2)10-9(5)11(13)7(3)8(4)12(10)14/h6-12H,13-14H2,1-5H3 |
InChI Key |
HBMMSKPAUGPKSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(C1N)C)C(C)C)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Chloro-O-tolyl)azo]-3-oxo-N-phenylbutyramide](/img/structure/B12686194.png)
